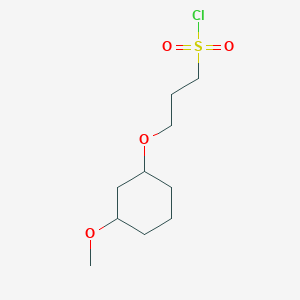

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclohexyl ether moiety substituted with a methoxy group at the 3-position. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds.

Preparation Methods

The synthesis of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may target amino groups on proteins or peptides, leading to the formation of sulfonamide linkages .

Comparison with Similar Compounds

The following table summarizes key structural analogs, emphasizing substituent variations, molecular weights, and physicochemical properties derived from the evidence:

Structural and Electronic Effects

- Substituent Bulk : The 3,4-dimethylcyclohexyloxy analog (268.80 g/mol) exhibits higher molecular weight and steric hindrance compared to the 3-methylcyclohexyloxy derivative (254.77 g/mol), which could reduce reaction rates in sterically sensitive reactions .

- Electronic Modulation: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride significantly increases the electrophilicity of the sulfonyl chloride, making it more reactive toward amines or alcohols .

- Solubility Trends: Compounds with aromatic substituents (e.g., phenoxy groups) may exhibit lower solubility in aqueous media compared to alicyclic analogs like cyclohexylmethoxy derivatives .

Biological Activity

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, mechanisms of action, biological activities, and relevant research findings.

The compound is characterized by the presence of a sulfonyl group attached to a cyclohexyl ether moiety. Its molecular formula is C₉H₁₃ClO₄S, with a molar mass of approximately 236.72 g/mol. As a sulfonyl chloride, it is known for its reactivity towards nucleophiles, making it useful in synthetic organic chemistry.

The primary mechanism of action involves the electrophilic nature of the sulfonyl chloride group, which allows it to react with various nucleophiles such as amines, alcohols, and thiols. This reactivity leads to the formation of sulfonamide derivatives and other related compounds. The specific biological pathways affected depend on the nature of the nucleophile involved in the reaction.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives formed from this compound may exhibit antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

- Cancer Research : The compound's ability to modify biomolecules makes it a candidate for cancer research, particularly in developing targeted therapies that exploit specific cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial growth via sulfonamide formation |

| Anti-inflammatory | Modulation of inflammatory mediators |

| Cancer Therapeutics | Potential use in drug development targeting specific cancer pathways |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives synthesized from this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of sulfonamide derivatives derived from this compound. The study found that certain derivatives could significantly reduce cytokine production in vitro, indicating their potential as anti-inflammatory agents.

Applications in Drug Development

Given its biological activity and reactivity, this compound serves as an important intermediate in drug synthesis. Its derivatives are being explored for their therapeutic potential in various disease states, including infectious diseases and cancer.

Properties

Molecular Formula |

C10H19ClO4S |

|---|---|

Molecular Weight |

270.77 g/mol |

IUPAC Name |

3-(3-methoxycyclohexyl)oxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h9-10H,2-8H2,1H3 |

InChI Key |

CAGYWWNKCYYYGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.